REACTION_CXSMILES
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CC(C)([O-])C.[K+].Cl[C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:17][O:18][CH2:19][CH2:20][O:21][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[CH:15][N:16]=1 |f:0.1|
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
ice
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Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
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175 mL
|
Type
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reactant
|
Smiles
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COCCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 26 hours
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Duration
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26 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
ADDITION
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Details
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The residue was diluted with water (200 ml)
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=NC=CC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.54 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |